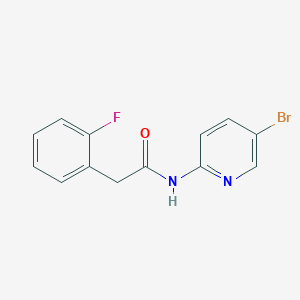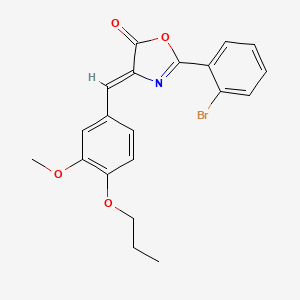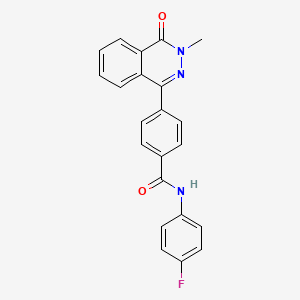![molecular formula C23H17F2N3O4 B4728467 2-(4-fluorophenoxy)-N-{1-[(4-fluorophenoxy)acetyl]-1H-indazol-6-yl}acetamide](/img/structure/B4728467.png)
2-(4-fluorophenoxy)-N-{1-[(4-fluorophenoxy)acetyl]-1H-indazol-6-yl}acetamide
Übersicht
Beschreibung
2-(4-fluorophenoxy)-N-{1-[(4-fluorophenoxy)acetyl]-1H-indazol-6-yl}acetamide, also known as FIIN-4, is a chemical compound that has gained significant attention in the field of cancer research. It is a potent and selective inhibitor of the fibroblast growth factor receptor (FGFR) family of receptor tyrosine kinases.
Wirkmechanismus
2-(4-fluorophenoxy)-N-{1-[(4-fluorophenoxy)acetyl]-1H-indazol-6-yl}acetamide is a selective inhibitor of FGFRs, which are a family of receptor tyrosine kinases that play a crucial role in cell growth and differentiation. FGFRs are overexpressed in many cancers, making them an attractive target for cancer therapy. This compound binds to the ATP-binding pocket of FGFRs and prevents their activation, leading to inhibition of downstream signaling pathways that promote cell growth and proliferation.
Biochemical and Physiological Effects:
In addition to its anti-cancer effects, this compound has been found to have other biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of certain bacteria and fungi, suggesting that it may have potential as an antimicrobial agent. This compound has also been found to have anti-inflammatory effects, which may be useful in treating inflammatory diseases such as rheumatoid arthritis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-fluorophenoxy)-N-{1-[(4-fluorophenoxy)acetyl]-1H-indazol-6-yl}acetamide in lab experiments is its selectivity for FGFRs. This allows researchers to study the specific effects of FGFR inhibition without affecting other signaling pathways. However, one limitation of using this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-fluorophenoxy)-N-{1-[(4-fluorophenoxy)acetyl]-1H-indazol-6-yl}acetamide. One area of interest is the development of more potent and selective FGFR inhibitors based on the structure of this compound. Another direction is the investigation of the potential use of this compound in combination with other targeted therapies for cancer treatment. Finally, studies are needed to further elucidate the biochemical and physiological effects of this compound, particularly its potential as an antimicrobial and anti-inflammatory agent.
Wissenschaftliche Forschungsanwendungen
2-(4-fluorophenoxy)-N-{1-[(4-fluorophenoxy)acetyl]-1H-indazol-6-yl}acetamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer. This compound has also been found to be effective in inhibiting the growth of cancer cells that are resistant to other targeted therapies. In addition, studies have shown that this compound can inhibit angiogenesis, which is the process by which tumors develop their own blood supply.
Eigenschaften
IUPAC Name |
2-(4-fluorophenoxy)-N-[1-[2-(4-fluorophenoxy)acetyl]indazol-6-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17F2N3O4/c24-16-2-7-19(8-3-16)31-13-22(29)27-18-6-1-15-12-26-28(21(15)11-18)23(30)14-32-20-9-4-17(25)5-10-20/h1-12H,13-14H2,(H,27,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGHGASBQSPBBPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OCC(=O)NC2=CC3=C(C=C2)C=NN3C(=O)COC4=CC=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17F2N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![ethyl N-[3-(3-chlorophenyl)acryloyl]glycinate](/img/structure/B4728399.png)
![4-[(4-butyl-1-piperazinyl)carbonyl]-6-methyl-2-(2-pyridinyl)quinoline](/img/structure/B4728402.png)
![N-cyclohexyl-4-{[(4-methylphenyl)thio]methyl}benzamide](/img/structure/B4728406.png)
![N'-[(4-bromo-2-thienyl)methylene]-1-(ethylsulfonyl)-3-piperidinecarbohydrazide](/img/structure/B4728408.png)
![2-({5-[3-(4-methoxy-3-methylphenyl)propyl]-4-phenyl-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4728422.png)


![2-chloro-N-{4-[(dicyclohexylamino)carbonyl]phenyl}benzamide](/img/structure/B4728436.png)

![ethyl N-({[3,5-dimethyl-1-(4-methylbenzyl)-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4728447.png)
![3-phenyl-N-(1,2,3,4-tetrahydro-1-naphthalenyl)-6-(2-thienyl)isoxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B4728455.png)

